A Technical Guide to 6-Amino-1-Boc-1-azaspiro[3.3]heptane: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 6-Amino-1-Boc-1-azaspiro[3.3]heptane: A Versatile Scaffold for Modern Drug Discovery
For Immediate Release
This guide provides an in-depth analysis of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, a key building block for researchers and scientists in drug development. We will explore its fundamental properties, synthesis, and critical applications, underscoring its growing importance in medicinal chemistry.
Compound Identification and Properties
6-Amino-1-Boc-1-azaspiro[3.3]heptane, also known as tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, is a bifunctional molecule featuring a rigid spirocyclic core. This structural motif is of high interest in drug design as it provides a three-dimensional exit vector for molecular elaboration, a stark contrast to the "flatland" of traditional aromatic scaffolds.[1]
The key identification and physicochemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 1374659-19-4 | [2] |
| Molecular Formula | C11H20N2O2 | |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; C4_spiro [label="C", pos="0,0!", fontname="Helvetica-Bold", fontcolor="#EA4335"]; C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.6!", fontcolor="#202124"];
// Boc Group Boc_C [label="C", pos="0,2.5!", fontcolor="#202124"]; O1_boc [label="O", pos="-0.8,3.2!", fontcolor="#EA4335"]; O2_boc [label="O", pos="0.8,3.2!", fontcolor="#EA4335"]; tBu [label="tBu", pos="1.8,3.9!", fontcolor="#202124"];
// Amino Group N_amino [label="NH₂", pos="2.4,0.6!", fontcolor="#4285F4"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4_spiro; C4_spiro -- N1; C4_spiro -- C5; C5 -- C6; C6 -- C4_spiro;
// Bonds for Boc group N1 -- Boc_C [label=" Boc", fontcolor="#5F6368"]; Boc_C -- O1_boc [style=double]; Boc_C -- O2_boc; O2_boc -- tBu;
// Bond for Amino group C6 -- N_amino; }
Figure 1: Chemical structure of 6-Amino-1-Boc-1-azaspiro[3.3]heptane.
The Strategic Importance of the Azaspiro[3.3]heptane Scaffold
The azaspiro[3.3]heptane core is a "bioisostere" of commonly used fragments like piperidine and piperazine.[1][4] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The key advantages of this particular spirocyclic system include:
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Three-Dimensionality: It provides a rigid, non-planar scaffold, allowing chemists to explore chemical space in three dimensions, which can lead to improved target binding and selectivity.
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Improved Physicochemical Properties: Studies have shown that incorporating azaspiro[3.3]heptane motifs can lead to higher aqueous solubility and better metabolic stability compared to their traditional carbocyclic or heterocyclic counterparts.[5]
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Novelty and Patentability: As a relatively novel scaffold, its use allows for the creation of new chemical entities with distinct intellectual property profiles.[4]
Synthesis and Manufacturing
The synthesis of functionalized azaspiro[3.3]heptanes is a topic of significant academic and industrial research. While a specific, detailed, and publicly available protocol for the direct synthesis of 6-Amino-1-Boc-1-azaspiro[3.3]heptane is proprietary to chemical suppliers, the general approach involves the construction of the spirocyclic core followed by functional group manipulation.
A representative synthetic strategy often begins with the formation of a related ketone intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6][7] This intermediate is a versatile precursor that can be converted to the desired amine.
Conceptual Synthesis Workflow:
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Core Formation: A key step is often a [2+2] cycloaddition reaction to form the strained four-membered rings of the spiro-system.[8]
-
Intermediate Generation: This core is then elaborated to an oxo-intermediate, such as tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.
-
Reductive Amination: The ketone group on this intermediate is then converted to an amine. This is a standard transformation in organic chemistry, typically achieved by reacting the ketone with an ammonia source (or a protected equivalent) under reducing conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride). This step introduces the vital amino functional group.
-
Protection/Deprotection: The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the azetidine nitrogen, preventing it from undergoing unwanted side reactions during the synthesis. It can be removed under acidic conditions when further derivatization at that position is required.
Figure 2: Conceptual workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry
The true value of 6-Amino-1-Boc-1-azaspiro[3.3]heptane lies in its bifunctionality. The primary amine serves as a versatile chemical handle for building out molecules, while the Boc-protected secondary amine can be deprotected to allow for further modification.
Role as a Versatile Building Block:
The primary amine (-NH₂) allows for a wide array of standard chemical reactions, including:
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Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.
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Sulfonamide formation: Reaction with sulfonyl chlorides.
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Reductive amination: Reaction with aldehydes or ketones to form new secondary or tertiary amines.
-
Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.
This versatility allows for the incorporation of the rigid spiro[3.3]heptane core into a lead molecule to modulate its properties or to serve as a central scaffold from which to build diversity.[5][9]
Figure 3: Role as a versatile scaffold in parallel synthesis and drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. While a specific safety data sheet (SDS) for this exact compound is not broadly available, data from structurally related compounds provides guidance.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place. For long-term stability, storage at 2-8°C is often recommended.
Users must consult the specific Safety Data Sheet provided by their supplier before handling this compound.
Conclusion
6-Amino-1-Boc-1-azaspiro[3.3]heptane is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique three-dimensional structure, combined with its utility as a bifunctional building block, provides a powerful platform for developing novel therapeutics with improved pharmacological profiles. As drug discovery programs continue to move beyond flat, aromatic structures, the demand for sophisticated, sp³-rich scaffolds like this will undoubtedly continue to grow.
References
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate . Source: ResearchGate. URL: [Link]
-
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate . Source: Organic Letters, ACS Publications. URL: [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks . Source: Organic Letters, ACS Publications. URL: [Link]
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Safety Data Sheet . Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks . Source: PubMed, National Center for Biotechnology Information. URL: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes . Source: Thieme. URL: [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1 . Source: ResearchGate. URL: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and . Source: RSC Publishing. URL: [Link]
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Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Source: PubMed, National Center for Biotechnology Information. URL: [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere . Source: University of Bari Aldo Moro. URL: [Link]
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